molecular formula C10H13N3O4S2 B13105013 4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid

4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid

Cat. No.: B13105013
M. Wt: 303.4 g/mol
InChI Key: GJTAKJBATVFMPE-UHFFFAOYSA-N
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Description

4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2h-[1,2,5]thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid typically involves the reaction of pyridine-2,3-diamine with sulfur-containing reagents under specific conditions. One common method includes the use of thionyl chloride (SOCl2) in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

Scientific Research Applications

4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2h-[1,2,5]thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Properties

Molecular Formula

C10H13N3O4S2

Molecular Weight

303.4 g/mol

IUPAC Name

4-(2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-ylsulfonylamino)butanoic acid

InChI

InChI=1S/C10H13N3O4S2/c14-10(15)4-1-5-12-19(16,17)9-3-2-6-13-8(9)7-11-18-13/h2-3,6-7,11-12H,1,4-5H2,(H,14,15)

InChI Key

GJTAKJBATVFMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CNS2)C(=C1)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

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